

A Technical Guide to the Physical Characteristics of $^{13}\text{C}_6$ Labeled Aminobenzoate Esters

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Compound of Interest

Compound Name: *tert*-Butyl 4-aminobenzoate- $^{13}\text{C}_6$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of $^{13}\text{C}_6$ labeled aminobenzoate esters. These isotopically labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. The incorporation of six ^{13}C atoms into the benzene ring provides a distinct mass shift, enabling precise differentiation from their unlabeled counterparts without significantly altering their chemical behavior.

Quantitative Data of $^{13}\text{C}_6$ Labeled Aminobenzoate Esters

The following tables summarize the key physical and chemical properties of two common $^{13}\text{C}_6$ labeled aminobenzoate esters: Benzocaine- $^{13}\text{C}_6$ (ethyl 4-aminobenzoate- $^{13}\text{C}_6$) and [$^{13}\text{C}_6$]-2-Aminobenzoic acid methyl ester. Data for their corresponding unlabeled isotopologues are included for comparison.

Table 1: Physical and Chemical Properties of Benzocaine- $^{13}\text{C}_6$ and Unlabeled Benzocaine

Property	Benzocaine- ¹³ C ₆	Benzocaine (Unlabeled)
Molecular Formula	¹³ C ₆ C ₃ H ₁₁ NO ₂ [1]	C ₉ H ₁₁ NO ₂ [2]
Molecular Weight	171.15 g/mol [1]	165.19 g/mol [2]
Monoisotopic Mass	171.09910761 Da[1]	165.07897869 Da
Melting Point	Not specified	88 - 90 °C[3]
Boiling Point	Not specified	310 °C[4]
XLogP3	1.9[1]	1.9
Polar Surface Area	52.3 Å ² [1]	52.3 Å ²
Solubility	Not specified	Soluble in alcohol, ether, and dilute acids; Insoluble in water[4]
Appearance	Not specified	White crystalline solid[4]
CAS Number	1391054-61-7[1]	94-09-7[5]

Table 2: Physical and Chemical Properties of [¹³C₆]-2-Aminobenzoic acid methyl ester and Unlabeled Methyl 4-aminobenzoate

Property	[¹³ C ₆]-2-Aminobenzoic acid methyl ester	Methyl 4-aminobenzoate (Unlabeled)
Molecular Formula	¹³ C ₆ C ₂ H ₉ NO ₂ [6]	C ₈ H ₉ NO ₂ [7]
Molecular Weight	157.12 g/mol [6]	151.16 g/mol [7]
Minimum Purity	98.00%[6]	98%
Isotopic Enrichment	99% ¹³ C[6]	Not Applicable
Melting Point	Not specified	110-113 °C[8]
Appearance	Not specified	White to light brown/beige crystals or crystalline powder[7][8]
Solubility	Refer to Certificate of Analysis[6]	Soluble in alcohol and ether; slightly soluble in water[7]
pKa	Not specified	2.38 (+1) at 25°C[7]
CAS Number	Not specified (Unlabeled: 134-20-3)[6]	619-45-4

Experimental Protocols and Methodologies

The synthesis and characterization of ¹³C₆ labeled aminobenzoate esters involve multi-step chemical reactions followed by rigorous analytical confirmation.

Synthesis of ¹³C₆ Labeled Aminobenzoate Precursors

A common strategy for synthesizing ¹³C₆ labeled aminobenzoate derivatives starts with commercially available ¹³C₆ labeled aniline. For instance, the synthesis of [¹³C₆]3,4-diaminobenzoic acid, a precursor for labeled benzimidazoles, has been described in a six-step process starting from [¹³C₆]aniline.[9][10] Key steps in such syntheses often include:

- Protection of functional groups: To ensure selective reactions, existing amino or carboxylic acid groups may be protected.
- Nitration: Introduction of a nitro group onto the ¹³C₆ benzene ring.

- Reduction: Conversion of the nitro group to an amino group. A method utilizing ammonium formate for a hydrogen gas-free reduction has been noted.[\[10\]](#)
- Esterification: Reaction of the carboxylic acid group with an appropriate alcohol (e.g., ethanol for ethyl esters, methanol for methyl esters) to form the final ester product.
- Deprotection: Removal of any protecting groups.
- Purification: The final product is purified, typically using techniques like column chromatography or recrystallization.

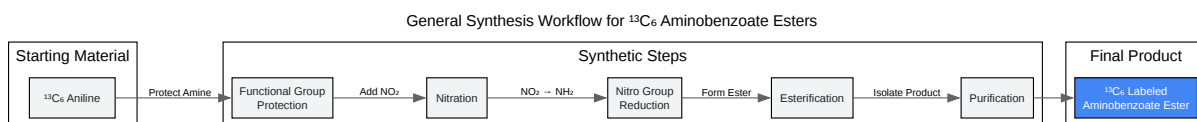
Characterization Methods

The identity and purity of the synthesized $^{13}\text{C}_6$ labeled aminobenzoate esters are confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Confirms the proton structure of the molecule.
 - ^{13}C NMR: Directly verifies the incorporation and position of the ^{13}C labels. The spectra will show characteristic shifts and couplings confirming the $^{13}\text{C}_6$ aromatic ring.
- Mass Spectrometry (MS): This is a crucial technique to confirm the molecular weight and isotopic enrichment of the labeled compound. The mass spectrum will show a molecular ion peak shifted by +6 Da compared to the unlabeled standard.
- Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group ($\text{C}=\text{O}$) and the amine group (N-H).
- Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which should match the calculated values for the $^{13}\text{C}_6$ labeled structure.

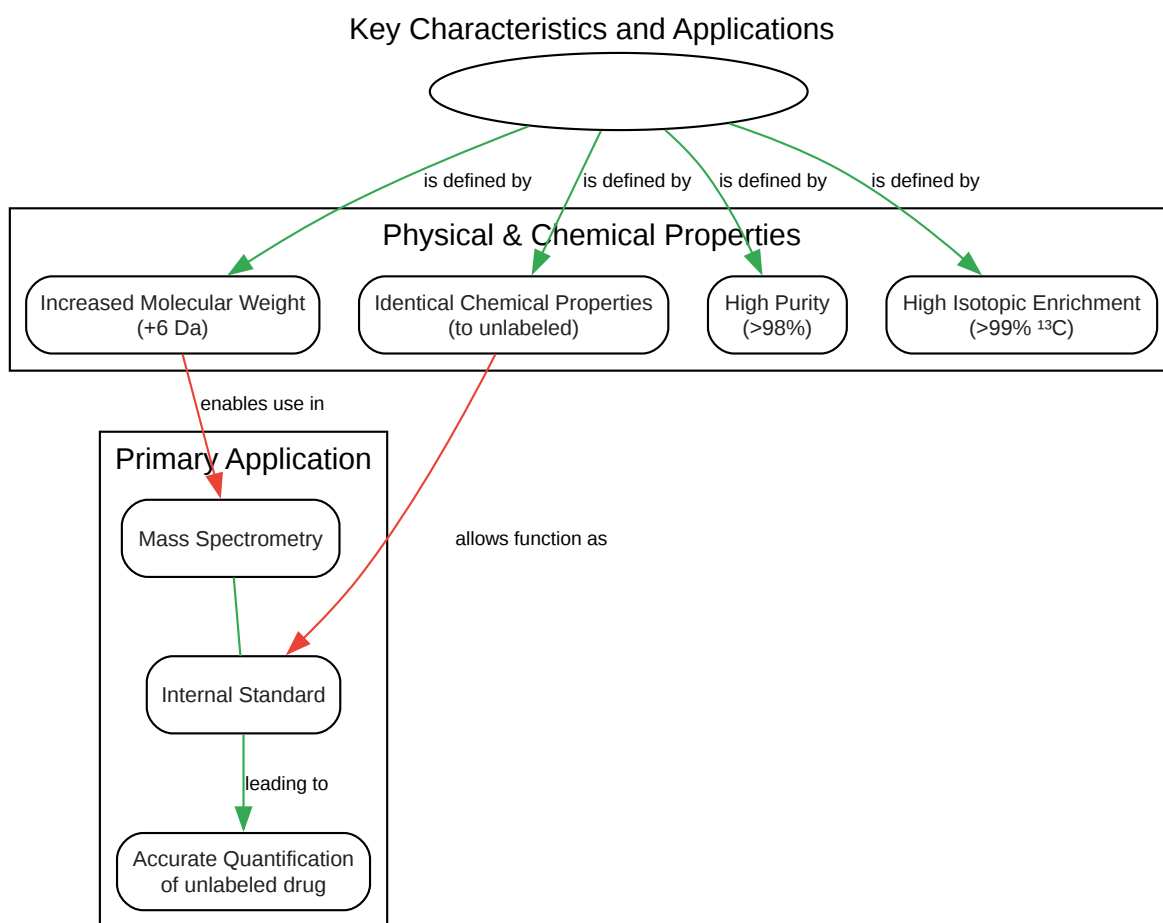
Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general synthesis workflow and the key characteristics of these labeled compounds.



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Caption: General synthesis workflow for $^{13}\text{C}_6$ aminobenzoate esters.



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Caption: Key characteristics and applications of $^{13}\text{C}_6$ aminobenzoate esters.

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